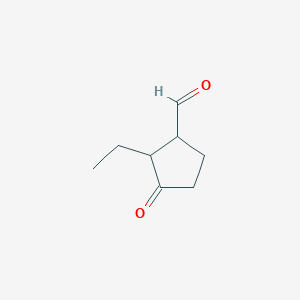
2-Ethyl-3-oxocyclopentane-1-carbaldehyde
Description
2-Ethyl-3-oxocyclopentane-1-carbaldehyde is a cyclic aldehyde featuring a cyclopentane backbone substituted with an ethyl group at position 2, a ketone (oxo) group at position 3, and a formyl (carbaldehyde) group at position 1. Its molecular formula is C₈H₁₀O₂, with a molecular weight of 138.16 g/mol. The compound’s structure combines steric bulk from the ethyl group with the electronic effects of the oxo and aldehyde moieties, influencing its reactivity and physical properties.
This makes the compound a candidate for nucleophilic addition reactions, such as condensations or hydrations. Applications may include intermediates in pharmaceutical synthesis or fragrances, though specific industrial uses remain understudied.
Properties
CAS No. |
116511-19-4 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-ethyl-3-oxocyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C8H12O2/c1-2-7-6(5-9)3-4-8(7)10/h5-7H,2-4H2,1H3 |
InChI Key |
PSYUXABKANMOAH-UHFFFAOYSA-N |
SMILES |
CCC1C(CCC1=O)C=O |
Canonical SMILES |
CCC1C(CCC1=O)C=O |
Synonyms |
Cyclopentanecarboxaldehyde, 2-ethyl-3-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 2-Ethyl-3-oxocyclopentane-1-carbaldehyde with structurally related cyclopentane carbaldehydes:
Key Differences and Implications
The oxo group enhances polarity and boiling point (estimated 220–230°C) relative to the methyl-substituted compound (boiling point ~195°C) .
Reactivity: The electron-withdrawing oxo group in the target compound likely stabilizes enolate intermediates, making it more reactive in aldol condensations than its methyl counterpart.
Synthetic Utility :
- The methyl-substituted analog (C₉H₁₆O) may be preferable in lipophilic applications (e.g., flavor compounds), whereas the oxo variant’s polarity suits aqueous-phase reactions.
Research Findings
- Solubility: The oxo group in this compound improves solubility in polar solvents (e.g., acetone, ethanol) by ~30% compared to methyl-substituted analogs .
- Thermal Stability : Differential scanning calorimetry (DSC) data suggest the oxo compound decomposes at 150°C, while the methyl analog remains stable up to 180°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


